molecular formula C17H19N3O B11985495 1,2-Ethanediamine, N'-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl- CAS No. 133671-66-6

1,2-Ethanediamine, N'-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl-

Cat. No.: B11985495
CAS No.: 133671-66-6
M. Wt: 281.35 g/mol
InChI Key: CRGKLHXVNVZAPA-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring fused with a furan ring and an ethylenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-furanyl and 4-quinolinyl derivatives with 1,2-ethanediamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized quinoline and furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-di-2-furanyl-
  • 1,2-Ethanediamine, N1-2-furanyl-

Comparison

Compared to similar compounds, 1,2-Ethanediamine, N’-(2-(2-furanyl)-4-quinolinyl)-N,N-dimethyl- stands out due to its unique combination of a quinoline ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

133671-66-6

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[2-(furan-2-yl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C17H19N3O/c1-20(2)10-9-18-15-12-16(17-8-5-11-21-17)19-14-7-4-3-6-13(14)15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)

InChI Key

CRGKLHXVNVZAPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

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